2-Amino-6-chloronicotinamide

Vue d'ensemble

Description

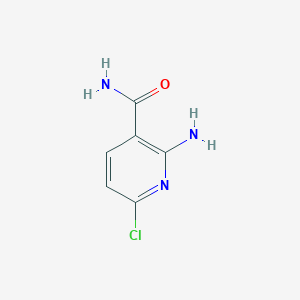

2-Amino-6-chloronicotinamide is a heterocyclic compound with the molecular formula C6H6ClN3O. It is a derivative of nicotinamide, featuring an amino group at the 2-position and a chlorine atom at the 6-position of the pyridine ring.

Mécanisme D'action

Target of Action

It is used in the preparation of azd8055 , a compound that has been utilized in clinical trials focused on the treatment of cancer, lymphomas, solid tumors, malignant glioma, and brainstem glioma .

Mode of Action

Given its use in the synthesis of azd8055 , it may be inferred that it contributes to the overall mechanism of action of this compound

Biochemical Pathways

It’s worth noting that the compound it helps synthesize, azd8055, is involved in the mtor pathway, which plays a crucial role in cell growth, proliferation, and survival .

Result of Action

As a precursor to azd8055, it may contribute to the therapeutic effects of this compound, which include inhibiting the growth of cancer cells .

Analyse Biochimique

Biochemical Properties

2-Amino-6-chloronicotinamide plays a significant role in biochemical reactions, particularly in the synthesis of 2-chloronicotinic acid. It interacts with various enzymes, including amidases, which catalyze the hydrolysis of 2-chloronicotinamide to produce 2-chloronicotinic acid. The amidase from Pantoea species has been engineered to improve its catalytic efficiency for this reaction . The interaction between this compound and amidase involves the enzyme’s active site, where the chlorine substituent on the pyridine ring affects the enzyme’s activity due to steric and electronic effects.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s interaction with amidases can lead to the production of 2-chloronicotinic acid, which is involved in the synthesis of pharmaceuticals and agrochemicals . The presence of this compound in cells can modulate the activity of enzymes and proteins, thereby impacting cellular functions and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amidases, which catalyze the hydrolysis of the compound to produce 2-chloronicotinic acid. The enzyme’s active site contains key residues that facilitate the nucleophilic attack on the carbonyl carbon of this compound . The chlorine substituent on the pyridine ring influences the enzyme’s catalytic efficiency by affecting the orientation and binding of the substrate. Additionally, mutations in the enzyme can enhance its activity and substrate specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the engineered amidase from Pantoea species can maintain its catalytic activity over extended periods, allowing for efficient production of 2-chloronicotinic acid . Long-term exposure to this compound in cell cultures can lead to changes in cellular function and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Studies on animal models have shown that the compound’s impact on cellular and metabolic processes is dose-dependent, with threshold effects observed at specific concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of 2-chloronicotinic acid. The compound interacts with amidases, which catalyze its hydrolysis to produce the acid . This reaction is a key step in the metabolic pathway, and the presence of this compound can influence the flux of metabolites and the levels of intermediates in the pathway. The compound’s interaction with enzymes and cofactors plays a crucial role in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity, influencing cellular functions and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and metabolic processes . The localization of this compound can impact its function and interactions with other biomolecules, contributing to its overall biochemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloronicotinamide typically involves the chlorination of 2-aminonicotinamide. One common method includes the reaction of 2-aminonicotinamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6-chloronicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Reactions: Products include various substituted nicotinamides.

Oxidation Reactions: Products include nitro or nitroso derivatives.

Reduction Reactions: Products include reduced amines.

Applications De Recherche Scientifique

2-Amino-6-chloronicotinamide has a broad range of applications in scientific research:

Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including potential anticancer agents like AZD8055, which has been utilized in clinical trials for treating cancer, lymphomas, and solid tumors.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.

Comparaison Avec Des Composés Similaires

Activité Biologique

2-Amino-6-chloronicotinamide (2-Amino-6-Cl-Nic) is a derivative of nicotinamide that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is structurally characterized by the presence of an amino group at the 2-position and a chlorine atom at the 6-position of the nicotinamide ring. This configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 173.58 g/mol |

| Melting Point | 158-160 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that 2-Amino-6-Cl-Nic exhibits significant antimicrobial properties. A study found that it inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, at concentrations as low as 0.03 mM. This suggests its potential as a lead compound in developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that 2-Amino-6-Cl-Nic effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction, where treated cells exhibited increased levels of apoptotic markers such as caspases .

Enzyme Inhibition

2-Amino-6-Cl-Nic acts as an inhibitor for various enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor. Its structural similarity to NAD allows it to compete for binding sites, thereby inhibiting enzymatic activity related to metabolic pathways involved in cell proliferation and survival .

The biological activity of 2-Amino-6-Cl-Nic can be attributed to several mechanisms:

- Enzyme Inhibition : By mimicking NAD, it competes with this essential cofactor in metabolic reactions.

- Receptor Modulation : It may modulate receptor activities linked to cellular signaling pathways, influencing processes such as inflammation and apoptosis.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of bacteria showed that 2-Amino-6-Cl-Nic had a minimum inhibitory concentration (MIC) of 0.016 mM against Pseudomonas aeruginosa, demonstrating its potential in treating antibiotic-resistant infections .

- Cancer Cell Line Studies : In vitro assays revealed that treatment with 2-Amino-6-Cl-Nic led to a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of approximately 15 µM and 20 µM respectively .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 2-Amino-6-Cl-Nic, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate (0.03 mM) | Significant (IC50 ~15 µM) | Yes |

| 2-Amino-6-bromonicotinamide | High (0.01 mM) | Moderate (IC50 ~25 µM) | Yes |

| Nicotinamide | Low | Low | No |

Propriétés

IUPAC Name |

2-amino-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXHKUYBBAQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626865 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64321-24-0 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.